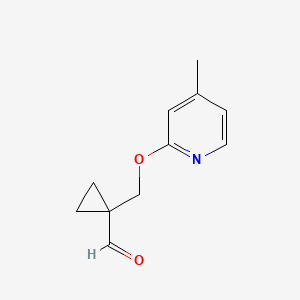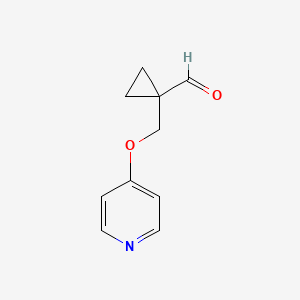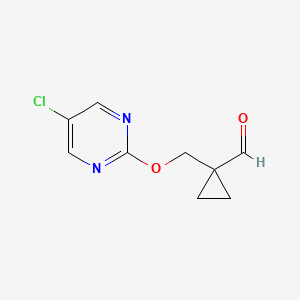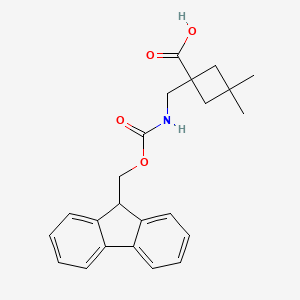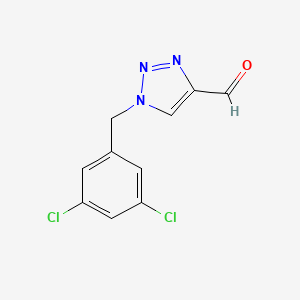
1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde
Descripción general
Descripción
The compound “1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde” is a derivative of 3,5-dichlorobenzyl alcohol . The 1H-1,2,3-triazole component suggests that it contains a triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The “4-carbaldehyde” part indicates the presence of an aldehyde functional group at the 4-position of the triazole ring.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the triazole ring and the dichlorobenzyl and carbaldehyde groups. Unfortunately, without specific data or a detailed study, it’s difficult to provide a precise analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the aldehyde group) would all play a role .
Aplicaciones Científicas De Investigación
Biological Activities and Therapeutic Potential
Antibacterial and Antifungal Properties : Triazole derivatives, including 1,2,3- and 1,2,4-triazoles, have been extensively studied for their antimicrobial and antifungal activities. These compounds demonstrate significant efficacy against a range of bacterial and fungal pathogens, showing promise as potential therapeutic agents against infectious diseases (Ohloblina, 2022).
Anticancer Applications : The anticancer potential of 1,2,3-triazole-containing hybrids has been highlighted, with studies indicating that these compounds may offer novel mechanisms of action against cancer cells, including drug-resistant types. This suggests a promising avenue for developing new anticancer therapies (Xu, Shijia Zhao, & Yi Liu, 2019).
Antioxidant Effects : The antioxidant properties of triazole derivatives have been explored, with some studies suggesting that these compounds may have potential applications in protecting against oxidative stress-related diseases (Laroum, R. Boulcina, C. Bensouici, & A. Debache, 2019).
Synthetic Methodologies and Chemical Properties
Eco-friendly Synthesis : Advances in the eco-friendly synthesis of 1,2,3-triazoles have been reported, highlighting the use of microwave irradiation and green chemistry principles. These methodologies offer benefits such as reduced reaction times, higher yields, and lower environmental impact, making the synthesis of triazole derivatives more sustainable (de Souza, C. F. Da Costa, V. Facchinetti, C. Gomes, & Paula Mázala Pacheco, 2019).
Click Chemistry in Drug Development : The role of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), in the synthesis of triazole derivatives has been emphasized. This approach is highly valued for its precision, efficiency, and versatility in creating biologically active compounds, including those with potential pharmaceutical applications (Kaushik, Jyoti Sangwan, Raj Luxmi, Krishan Kumar, & Ashima Pahwa, 2019).
Corrosion Inhibition : Triazole derivatives have been identified as effective corrosion inhibitors for various metals and alloys. Their application extends the lifespan of materials by preventing corrosion, making them valuable in industrial and engineering contexts (Hrimla, Lahoucine Bahsis, M. R. Laamari, M. Julve, & S. Stiriba, 2021).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as dichlorobenzyl alcohol, have been found to act as mild antiseptics with a broad spectrum for bacterial and virus associated with mouth and throat infections .
Mode of Action
The local anesthetic action of dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade .
Biochemical Pathways
It is known that benzylic halides typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .
Result of Action
Similar compounds have been found to have antiseptic properties, suggesting that this compound may also have antimicrobial effects .
Propiedades
IUPAC Name |
1-[(3,5-dichlorophenyl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-8-1-7(2-9(12)3-8)4-15-5-10(6-16)13-14-15/h1-3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACBLHPOWQBQJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



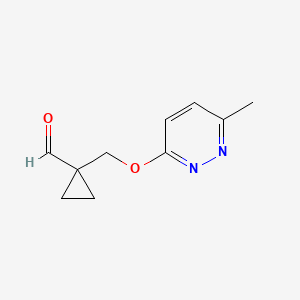

![8,11-Dioxadispiro[3.2.4(7).2(4)]tridecane-2-carboxylic acid](/img/structure/B1480556.png)




